N-benzyl-1-cyclopropylethanamine
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Overview
Description
“N-benzyl-1-cyclopropylethanamine” is a chemical compound with the molecular formula C12H17N . It has an average mass of 175.270 Da and a mono-isotopic mass of 175.136093 Da . It is often used in the field of organic chemistry .
Synthesis Analysis
The synthesis of N-benzyl cyclo-tertiary amines like “N-benzyl-1-cyclopropylethanamine” can be achieved through the use of imine reductase . This method is considered a green approach as it is environmentally friendly . The process involves enhancing Mesorhizobium imine reductase (MesIRED) for better N-benzyl cyclo-tertiary amine production .Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-1-cyclopropylethanamine” could include processes like hydrogenative deprotection of the N-benzyl protecting group . This process is facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C), an acidic heterogeneous catalyst .Scientific Research Applications
Synthesis of Platinum Complexes
- Scientific Field : Chemistry
- Application Summary : N-benzyl-1,3-propanediamine derivatives are used as ligands in the synthesis of new platinum complexes .
- Methods of Application : The platinum complexes are prepared by reacting K2[PtCl4] with the appropriate ligand in water .
- Results or Outcomes : The research resulted in the synthesis of seven new platinum complexes .
Engineering of IRED
- Scientific Field : Biochemistry
- Application Summary : N-benzyl cyclo-tertiary amines are used in the engineering of Imine Reductases (IRED), improving conversion and selectivity, which aids drug synthesis .
- Methods of Application : The research involved rational design of enzymes .
- Results or Outcomes : The research provided insights into the rational design of other enzymes .
Algaecides for Harmful Algae Control
- Scientific Field : Environmental Science
- Application Summary : Derivatives of N1-benzyl-N3, N3-diethylpropane-1,3-diamine are synthesized and used as algaecides for harmful algae control .
- Methods of Application : A series of 79 derivatives were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .
- Results or Outcomes : The research led to the development of a variety of algaecides for harmful algae control .
properties
IUPAC Name |
N-benzyl-1-cyclopropylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFIYTMWMGDDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-cyclopropylethanamine |
Citations
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